molecular formula C12H9F3N2O2S B1531154 2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate CAS No. 1235438-81-9

2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1531154
CAS No.: 1235438-81-9
M. Wt: 302.27 g/mol
InChI Key: IIPKPJLCVVWAFH-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate” is a compound that contains a trifluoroethyl group and a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The trifluoroethyl group is derived from 2,2,2-Trifluoroethanol, a colourless, water-miscible liquid .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a trifluoroethyl group and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Luminescence Applications

Compounds with carbazole groups have been synthesized and explored for their luminescent properties. For instance, carbazole-based β-diketones and their europium(III) complexes show intense red emission under blue-light excitation, indicating their potential as visible-light excitable red phosphors for luminescence applications (He et al., 2009). This suggests that derivatives of carbazole, potentially including 2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate, may be explored for their luminescent properties in applications ranging from lighting to optical devices.

Detection of Explosives

Novel fluorescent polymers, such as poly(2,7-carbazole)s, have been utilized for the detection of explosive compounds like TNT and DNT, showcasing high recycled fluorescence quenching sensitivity (Nie et al., 2011). The strong electron donating ability and the weaker interaction between polymer chains, attributed to the bulky side chain, could provide a framework for the incorporation of this compound in the development of sensitive materials for explosive detection.

Electrochromic Applications

The electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates significant electrochromic behavior, changing color upon oxidation. Such films have potential in the development of smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016). This application area could be relevant for exploring the electrochemical properties of this compound derivatives.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives have been investigated for their use in OLEDs due to their high thermal stability, amorphous nature, and luminescent properties. Their application in devices has shown promising performance, suggesting that similar compounds might also be useful in enhancing the efficiency of OLEDs (Thomas et al., 2001). This indicates a potential avenue for research into the use of this compound in electronic and photonic applications.

Polymer Solar Cells

Alternating copolymers incorporating carbazole units have been synthesized and used as donor materials for high-efficiency polymer solar cells. These materials show a promising performance, indicating the potential of carbazole derivatives in the field of renewable energy (Qin et al., 2009). This suggests that the photovoltaic properties of this compound could be explored further for application in solar energy technologies.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPKPJLCVVWAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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